1-Ethoxy-3-phenylamino-propan-2-ol
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Overview
Description
1-Ethoxy-3-phenylamino-propan-2-ol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by the presence of an ethoxy group, a phenylamino group, and a hydroxyl group attached to a propane backbone. It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
The synthesis of 1-Ethoxy-3-phenylamino-propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropan-1-ol with phenylamine in the presence of a base to form 3-phenylamino-propan-1-ol. This intermediate is then reacted with ethyl iodide to introduce the ethoxy group, resulting in the formation of this compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
1-Ethoxy-3-phenylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-ethoxy-3-phenylamino-propan-2-one. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 1-ethoxy-3-phenylamino-propan-2-amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with hydrogen bromide can replace the ethoxy group with a bromine atom.
Scientific Research Applications
1-Ethoxy-3-phenylamino-propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate for the synthesis of drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-phenylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylamino group can participate in aromatic interactions, affecting the binding affinity and specificity of the compound. These interactions can modulate enzymatic activity, protein-protein interactions, and other cellular processes .
Comparison with Similar Compounds
1-Ethoxy-3-phenylamino-propan-2-ol can be compared with other similar compounds, such as:
1-Methoxy-3-phenylamino-propan-2-ol: This compound has a methoxy group instead of an ethoxy group, resulting in slightly different chemical properties and reactivity.
1-Ethoxy-3-methylamino-propan-2-ol: This compound has a methylamino group instead of a phenylamino group, which affects its biological activity and interactions.
1-Ethoxy-3-phenylamino-butan-2-ol: This compound has an additional carbon in the backbone, leading to differences in physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-anilino-3-ethoxypropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-14-9-11(13)8-12-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBMWKQVDGRHFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CNC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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